molecular formula C21H30O5 B136144 (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one CAS No. 15847-24-2

(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one

Cat. No. B136144
CAS RN: 15847-24-2
M. Wt: 362.5 g/mol
InChI Key: LCOVYWIXMAJCDS-LCGKLAOVSA-N
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Description

“(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one” is also known as β-cortol . It is a chemical compound with the formula C21H32O5 .


Molecular Structure Analysis

The molecular formula of this compound is C21H32O5 . The compound has a molecular weight of 364.4758 . The compound’s structure includes several hydroxyl groups and a pregnane skeleton .

Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 for Type 2 Diabetes Management

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) as a Therapeutic Target

The inhibition of 11β-HSD1, an enzyme responsible for the conversion of cortisone into its active form cortisol, presents a promising approach in managing type 2 diabetes mellitus (T2DM). High levels of cortisol contribute to insulin resistance and hyperglycemia, hence targeting 11β-HSD1 could ameliorate these metabolic dysfunctions. Although significant progress has been made in developing inhibitors with high selectivity and efficacy, the long-term effects and phase III clinical trials are yet to be conducted, emphasizing the need for further research in this area (Cristiana Almeida et al., 2021).

Machine Learning in Diabetes Research

Utilization of Machine Learning for Diabetes Management

Machine learning and data mining methods are increasingly applied in diabetes research, facilitating the transformation of large volumes of genetic and clinical data into valuable knowledge. This approach aids in predicting and diagnosing diabetes, understanding diabetic complications, and improving healthcare and management for diabetic patients. The integration of machine learning in diabetes research underscores the potential of technology in enhancing our understanding and management of the disease (Ioannis Kavakiotis et al., 2017).

Mechanism of Action

Target of Action

20®-Hydroxy Prednisolone, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR), a protein belonging to the superfamily of nuclear hormone receptors . The physiological and pharmacological effects of corticosteroids are mediated through the binding to the GR .

Biochemical Pathways

The biochemical pathways affected by 20®-Hydroxy Prednisolone are complex and involve a variety of physiological functions, such as glucose metabolism, immune homeostasis, organ development, and the endocrine system . For instance, gene activation through GR dimerization and direct binding to GREs up-regulates several enzymes involved in glucose and lipid metabolism .

Pharmacokinetics

20®-Hydroxy Prednisolone exhibits nonlinear pharmacokinetics (PK) and its systemic effects are commonly evaluated with two biomarkers, cortisol and blood lymphocytes in plasma . Circadian patterns are observed in both biomarkers . Prednisolone pharmacokinetics were dose-dependent, parameters describing receptor kinetics and TAT activity were constant at each prednisolone dose .

Result of Action

The molecular and cellular effects of 20®-Hydroxy Prednisolone’s action are diverse and depend on the specific context. For instance, in the treatment of acute interstitial nephritis, prednisolone treatment has been hypothesized to have a positive effect on renal function . In another example, prednisolone appeared to down-regulate apoptotic genes and up-regulate genes related to metabolism and signal-transduction, thus favoring cell proliferative actions .

Action Environment

The action, efficacy, and stability of 20®-Hydroxy Prednisolone can be influenced by various environmental factors. For instance, the time of dosing can impact the PK/PD of prednisolone, with the drug showing time- and dose-dependent PK/PD . Furthermore, the presence of other drugs and the patient’s overall health status can also influence the action of 20®-Hydroxy Prednisolone .

Biochemical Analysis

Biochemical Properties

20®-Hydroxy Prednisolone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor (GR), a type of nuclear receptor that regulates gene expression. Upon binding to the GR, 20®-Hydroxy Prednisolone forms a complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. This interaction influences the expression of genes involved in inflammation, immune response, and metabolism .

Cellular Effects

20®-Hydroxy Prednisolone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as T lymphocytes and macrophages, 20®-Hydroxy Prednisolone suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways . Additionally, it affects the proliferation and differentiation of these cells, leading to reduced immune responses. In other cell types, such as hepatocytes, it regulates glucose metabolism by modulating the expression of genes involved in gluconeogenesis and glycogen synthesis .

Molecular Mechanism

The molecular mechanism of 20®-Hydroxy Prednisolone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to the glucocorticoid receptor, 20®-Hydroxy Prednisolone induces a conformational change in the receptor, allowing it to interact with GREs in the DNA. This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcriptional activity of target genes . Additionally, 20®-Hydroxy Prednisolone can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, by promoting the expression of inhibitory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20®-Hydroxy Prednisolone change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, 20®-Hydroxy Prednisolone may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound can result in sustained suppression of immune responses and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 20®-Hydroxy Prednisolone vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At higher doses, it can induce toxic effects, such as hyperglycemia, hypertension, and osteoporosis . Threshold effects have been observed, where the therapeutic benefits of 20®-Hydroxy Prednisolone are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

20®-Hydroxy Prednisolone is involved in various metabolic pathways, including its own metabolism and the regulation of other metabolic processes. The compound is primarily metabolized in the liver by enzymes such as cytochrome P450 3A4 (CYP3A4) and 11β-hydroxysteroid dehydrogenase (11β-HSD) . These enzymes catalyze the conversion of 20®-Hydroxy Prednisolone to its inactive metabolites. Additionally, 20®-Hydroxy Prednisolone influences metabolic flux by modulating the expression of genes involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of 20®-Hydroxy Prednisolone within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms involving proteins such as P-glycoprotein (P-gp) . Once inside the cells, 20®-Hydroxy Prednisolone can bind to intracellular proteins, such as heat shock proteins (HSPs), which facilitate its transport to the nucleus . The distribution of 20®-Hydroxy Prednisolone within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 20®-Hydroxy Prednisolone is critical for its activity and function. Upon entering the cell, the compound is primarily localized in the cytoplasm, where it binds to the glucocorticoid receptor . The 20®-Hydroxy Prednisolone-GR complex then translocates to the nucleus, where it exerts its effects on gene expression . The localization of 20®-Hydroxy Prednisolone can be influenced by post-translational modifications, such as phosphorylation, which regulate its interaction with the glucocorticoid receptor and other intracellular proteins .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOVYWIXMAJCDS-LCGKLAOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553372
Record name (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15847-24-2
Record name (11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
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(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one
Reactant of Route 6
(11beta,20R)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one

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